molecular formula C14H11NO3 B1621800 Methyl 4-(3-formylpyridin-2-yl)benzoate CAS No. 885950-15-2

Methyl 4-(3-formylpyridin-2-yl)benzoate

Cat. No.: B1621800
CAS No.: 885950-15-2
M. Wt: 241.24 g/mol
InChI Key: HIZNWJNOPRGKOC-UHFFFAOYSA-N
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Description

“Methyl 4-(3-formylpyridin-2-yl)benzoate” is an organic compound that belongs to the benzoate ester family . It is characterized by a benzene ring connected to an ester functional group . The molecular formula of this compound is C14H11NO3 .


Synthesis Analysis

The most common method for the production of “this compound” is through the esterification of benzoic acid with methanol . This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .


Molecular Structure Analysis

The molecular weight of “this compound” is 241.24 g/mol . The InChI key for this compound is SCXISFHBTLKUGI-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its melting point ranges from 147 to 149°C . It is slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .

Scientific Research Applications

Inhibition of Ribonucleoside Diphosphate Reductase

Methyl and benzo derivatives of 2-formylpyridine thiosemicarbazone, closely related to Methyl 4-(3-formylpyridin-2-yl)benzoate, have been identified as potent inhibitors of ribonucleoside diphosphate reductase, suggesting their utility in interfering with DNA synthesis in cancer cells, thereby showcasing potential anticancer applications. The structure-activity relationship investigations indicate the significance of the methyl and benzo groups in these compounds for effective enzyme inhibition, underscoring the chemical's role in developing anticancer strategies (Sartorelli, Agrawal, & Moore, 1971).

Synthesis of Pd(II) Complexes

This compound-related compounds have been used to synthesize Pd(II) complexes with Schiff bases derived from 3-formyl chromone, showing promising antimicrobial and antioxidant activities. This illustrates the compound's role in developing metal-based therapeutic agents, with potential applications in treating microbial infections and oxidative stress-related diseases (Kavitha & Reddy, 2016).

Anti-proliferative Agents

Derivatives of this compound have been designed and synthesized as potential anti-cancer agents, indicating its contribution to the development of novel chemotherapeutic agents. These compounds exhibit significant anti-proliferative activity against cancer cell lines, emphasizing the potential of this compound derivatives in cancer treatment (Soni, Sanghvi, Devkar, & Thakore, 2015).

Green Synthesis and Catalysis

This compound derivatives have been employed in green chemistry for the synthesis of complex organic compounds, such as benzopyranopyridines, using chitosan as a heterogeneous, biodegradable catalyst under solvent-free conditions. This underscores the compound's utility in environmentally friendly synthetic methodologies, promoting sustainable chemistry practices (Siddiqui & Khan, 2013).

Photocatalytic CO2 Reduction

Research into the design of supramolecular metal complexes for photocatalytic CO2 reduction has leveraged compounds structurally related to this compound. These studies offer insights into the architecture of metal complexes for efficient photocatalytic conversion of CO2, highlighting the compound's relevance in addressing climate change and renewable energy generation (Gholamkhass et al., 2005).

Properties

IUPAC Name

methyl 4-(3-formylpyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-18-14(17)11-6-4-10(5-7-11)13-12(9-16)3-2-8-15-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZNWJNOPRGKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377502
Record name methyl 4-(3-formylpyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-15-2
Record name methyl 4-(3-formylpyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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